molecular formula C35H54O11 B14171935 3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide CAS No. 27856-87-7

3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide

Cat. No.: B14171935
CAS No.: 27856-87-7
M. Wt: 650.8 g/mol
InChI Key: XTHIXAGXFWPWQI-UHFFFAOYSA-N
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Description

3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide is a complex organic compound with a unique structure that includes multiple hexopyranosyl groups and hydroxyl functionalities. This compound is of significant interest in various fields of scientific research due to its potential biological activities and complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide typically involves multiple steps, including glycosylation reactions to introduce the hexopyranosyl groups and subsequent functionalization to add hydroxyl groups. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these synthetic routes include glycosyl donors, Lewis acids, and various protecting group reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may facilitate its production in the future.

Chemical Reactions Analysis

Types of Reactions

3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex glycosylation reactions and the behavior of polyhydroxylated molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s multiple hydroxyl groups and glycosyl moieties allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide: shares similarities with other glycosylated cardenolides and polyhydroxylated steroids.

    Other glycosylated cardenolides: These compounds also contain glycosyl moieties and exhibit similar biological activities.

    Polyhydroxylated steroids: These compounds have multiple hydroxyl groups and are studied for their diverse biological effects.

Uniqueness

The uniqueness of this compound lies in its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical behavior and potential biological activities. This compound’s complex structure makes it a valuable subject for research in various scientific fields.

Properties

CAS No.

27856-87-7

Molecular Formula

C35H54O11

Molecular Weight

650.8 g/mol

IUPAC Name

3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O11/c1-17-31(40)24(36)13-29(43-17)46-32-18(2)44-28(14-25(32)37)45-21-7-9-33(3)20(12-21)5-6-23-22(33)8-10-34(4)30(19-11-27(39)42-16-19)26(38)15-35(23,34)41/h11,17-18,20-26,28-32,36-38,40-41H,5-10,12-16H2,1-4H3

InChI Key

XTHIXAGXFWPWQI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CC(C6C7=CC(=O)OC7)O)O)C)C)C)O)O

Origin of Product

United States

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